2,4-Diamino-6-(N-ethylbenzylamino)pyrido(3,2-d)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diamino-6-(N-ethylbenzylamino)pyrido(3,2-d)pyrimidine is an organic compound belonging to the class of pyrido[3,2-d]pyrimidines These compounds are characterized by a pyridopyrimidine ring system, which is a heterocyclic structure containing nitrogen atoms at specific positions
Vorbereitungsmethoden
The synthesis of 2,4-Diamino-6-(N-ethylbenzylamino)pyrido(3,2-d)pyrimidine involves several steps. One common method includes the reaction of 2,4-diaminopyrimidine with N-ethylbenzylamine under specific conditions. The reaction typically requires a catalyst and may be conducted under reflux conditions to ensure complete conversion. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2,4-Diamino-6-(N-ethylbenzylamino)pyrido(3,2-d)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-Diamino-6-(N-ethylbenzylamino)pyrido(3,2-d)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2,4-Diamino-6-(N-ethylbenzylamino)pyrido(3,2-d)pyrimidine involves its interaction with specific molecular targets. One known target is dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides. By inhibiting this enzyme, the compound can disrupt DNA synthesis and cell proliferation, making it a potential candidate for anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,4-Diamino-6-(N-ethylbenzylamino)pyrido(3,2-d)pyrimidine include other pyridopyrimidine derivatives such as:
- 2,4-Diamino-6-(N-methylbenzylamino)pyrido(3,2-d)pyrimidine
- 2,4-Diamino-6-(N-ethylphenylamino)pyrido(3,2-d)pyrimidine
These compounds share a similar core structure but differ in their substituents, which can affect their chemical properties and biological activities
Eigenschaften
CAS-Nummer |
93683-91-1 |
---|---|
Molekularformel |
C16H18N6 |
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
6-N-benzyl-6-N-ethylpyrido[3,2-d]pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C16H18N6/c1-2-22(10-11-6-4-3-5-7-11)13-9-8-12-14(20-13)15(17)21-16(18)19-12/h3-9H,2,10H2,1H3,(H4,17,18,19,21) |
InChI-Schlüssel |
SDOGGYNCBCZSLG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC=CC=C1)C2=NC3=C(C=C2)N=C(N=C3N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.